3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions: Introduction of the fluoro and methoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the substituted phenyl rings with the oxadiazole core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity. The presence of fluoro and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole ring.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole: Lacks the fluoro substituent and the second oxadiazole ring.
Uniqueness
The unique combination of fluoro and methoxy substituents, along with the presence of two oxadiazole rings, distinguishes this compound from similar ones
Properties
Molecular Formula |
C19H15FN4O4 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15FN4O4/c1-25-13-6-3-11(4-7-13)19-23-22-17(27-19)10-16-21-18(24-28-16)12-5-8-15(26-2)14(20)9-12/h3-9H,10H2,1-2H3 |
InChI Key |
GQCKSXKWMSAJEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
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